molecular formula C9H15N3O2 B13545413 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13545413
M. Wt: 197.23 g/mol
InChI Key: DMAFQLRJNUSWTM-UHFFFAOYSA-N
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Description

This compound is a pyrazole-containing α-amino acid derivative characterized by a 5-methylpyrazole ring attached to a propanoic acid backbone with additional methyl and methylamino substituents at the 2-position (Fig. 1). The synthesis of analogous compounds (e.g., pyrazole-linked amino acids) typically involves regioselective condensation, aza-Michael reactions, or epoxidation strategies, as seen in related research .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7-4-5-11-12(7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

DMAFQLRJNUSWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)(C(=O)O)NC

Origin of Product

United States

Biological Activity

2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring that is known for various biological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

Structure and Composition

The molecular formula of 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is C9H16N4OC_9H_{16}N_4O with a molecular weight of 196.24 g/mol. The compound features a methyl group, a pyrazole moiety, and a methylamino group, contributing to its biological activity.

PropertyValue
Molecular FormulaC9H16N4OC_9H_{16}N_4O
Molecular Weight196.24 g/mol
CAS Number1339508-66-5
Purity≥98%

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study explored the effects of various pyrazole compounds on cancer cell lines, demonstrating that 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid inhibited cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study:
In a preclinical study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 50 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed a dose-dependent decrease in inflammation markers, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Experimental Data:
In an agar diffusion test, the compound displayed effective inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both bacterial strains.

Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of the compound. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested.

Toxicity InformationValue
Oral ToxicityH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyrazole-Containing Propanoic Acid Derivatives

Compound Name Substituents (Pyrazole/Propanoic Acid) Molecular Formula Purity (%) Availability Reference
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid 5-Me Pyrazole; 2-Me, 2-MeNH2 C₉H₁₅N₃O₂ Discontinued Discontinued
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid 1H-Pyrazole; 2-Me C₇H₁₀N₂O₂ 95 Available (QY-8030)
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 4-Me Pyrazole; 2-H C₇H₁₀N₂O₂ 95 Available (QY-5323)
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid 1-Me, 4-Me Pyrazole; 3-H C₈H₁₂N₂O₂ 97 Available (QA-5531)
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 5-Me, 3-CF₃ Pyrazole; 2-Me C₁₀H₁₂F₃N₂O₂ N/A Available

Key Findings:

Substituent Effects on Availability: The discontinuation of the target compound contrasts with the commercial availability of analogs lacking the methylamino group (e.g., QY-8030) or featuring simpler substituents (e.g., QA-5531). This suggests that steric hindrance from the 2-methylamino group or synthetic complexity may limit scalability . Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and reactivity, making such derivatives more viable for industrial applications.

Synthetic Challenges: The target compound’s synthesis likely requires multi-step protection/deprotection strategies, as seen in Boc-protected analogs (e.g., BocN-MPO in ). Pyrazole regioselectivity is critical; minor positional changes (e.g., 4-methyl vs. 5-methyl pyrazole) alter molecular conformation and intermolecular interactions .

Pyrazole ring methylation (5-methyl in the target vs. 4-methyl in QY-5323) influences π-π stacking and hydrophobic interactions, as observed in crystallographic studies using SHELXL .

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